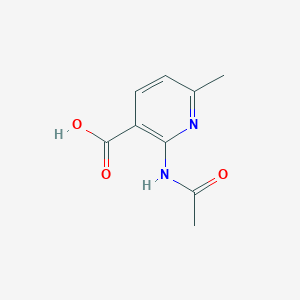

Nicotinic acid, 2-acetamido-6-methyl-

Description

Nicotinic acid, 2-acetamido-6-methyl- (IUPAC name: 2-acetamido-6-methylpyrazinoic acid), is a pyrazine derivative with a molecular formula of C₈H₉N₃O₃ (molecular weight: 195.18 g/mol). Structurally, it features a pyrazine ring substituted with an acetamido group at position 2 and a methyl group at position 6, along with a carboxylic acid moiety. This compound is synthesized via hydrolysis of its precursor, 2-acetamido-6-methylpyrazine (V), under acidic conditions .

Properties

CAS No. |

98953-24-3 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-acetamido-6-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-5-3-4-7(9(13)14)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |

InChI Key |

VJEQJHPBYYJMKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-6-methylpyridine-3-carboxylic acid typically involves the acylation of 2-amino-6-methylpyridine-3-carboxylic acid. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar acylation reactions are scaled up using industrial reactors and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-6-methylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetamido-6-methylpyridine-3-carboxylic acid is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Nicotinic Acid (Vitamin B3)

Molecular Formula: C₆H₅NO₂ Molecular Weight: 123.11 g/mol Key Differences:

- Nicotinic acid lacks the acetamido and methyl substituents, instead featuring a single carboxylic acid group on a pyridine ring.

2-Acetamido-6-Nitrobenzoic Acid

Molecular Formula : C₉H₈N₂O₅

Molecular Weight : 224.17 g/mol

Key Differences :

2-Cyano-N-[(Methylamino)carbonyl]acetamide

Molecular Formula : C₅H₇N₃O₂

Molecular Weight : 141.13 g/mol

Key Differences :

- Features a cyano group and methylamino carbonyl substituents instead of a pyrazine backbone.

- Limited toxicological data suggest caution in handling, contrasting with the better-characterized safety profile of nicotinic acid .

Analytical and Stability Profiles

Nitrogen Analysis Anomalies

The target compound exhibited irregular nitrogen content during combustion analysis, unlike its derivatives (e.g., 6-methyl ester, brominated analogs), which showed consistent results. This instability may arise from decomposition pathways unique to its acetamido-methyl-pyrazine structure .

Pharmacopeial Standards

Nicotinic acid adheres to strict pharmacopeial criteria (e.g., 99–101% purity, defined melting point of ~235°C), while 2-acetamido-6-methylpyrazinoic acid lacks such standardization, reflecting its status as a research chemical .

Data Tables

Table 1: Structural and Physical Comparison

Research Implications

- Synthetic Utility : The target compound’s derivatives (e.g., brominated or esterified forms) show promise as intermediates in pharmaceutical synthesis due to their analytical stability .

- Molecular Recognition: Analogous to nucleoamino acids (e.g., hybrid nucleic-peptide molecules), structural modifications in 2-acetamido-6-methylpyrazinoic acid could enhance binding affinity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.